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Compound of Interest

Compound Name: Ethen-1,2-diol

Cat. No.: B074797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

pure ethane-1,2-diol (ethylene glycol). The information is tailored for researchers, scientists,

and drug development professionals, offering quantitative data, detailed experimental

protocols, and visual workflows to support analytical activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of ethane-1,2-diol by

providing information about the chemical environment of its hydrogen and carbon atoms.

Data Presentation
Table 1: ¹H NMR Spectroscopic Data for Ethane-1,2-diol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.64 Singlet 4H -CH₂-

~2.5 (variable) Singlet (broad) 2H -OH

Note: The chemical shift of the hydroxyl (-OH) proton is variable and depends on factors such

as solvent, concentration, and temperature.
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Table 2: ¹³C NMR Spectroscopic Data for Ethane-1,2-diol

Chemical Shift (δ) ppm Assignment

~63.8 -CH₂-

Experimental Protocols
Sample Preparation for NMR Analysis:

A standard protocol for preparing a liquid sample such as pure ethane-1,2-diol for NMR

analysis is as follows:

Sample Quantity: For ¹H NMR, approximately 5-25 mg of ethane-1,2-diol is required. For ¹³C

NMR, a more concentrated sample of 50-100 mg is preferable.

Solvent Selection: A suitable deuterated solvent (e.g., chloroform-d, CDCl₃; or dimethyl

sulfoxide-d₆, DMSO-d₆) should be chosen that completely dissolves the sample. The typical

volume of solvent is 0.6-0.7 mL.

Dissolution: The ethane-1,2-diol is dissolved in the deuterated solvent within a clean, dry vial.

Gentle vortexing can aid dissolution.

Filtration and Transfer: The solution is then filtered through a Pasteur pipette with a small

cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate

matter.

Internal Standard: For precise chemical shift referencing, an internal standard such as

tetramethylsilane (TMS) can be added to the solvent.

Data Acquisition:

The prepared NMR tube is placed in the spectrometer's probe.

The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field

stability.
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Shimming is performed to optimize the homogeneity of the magnetic field, which improves

spectral resolution.

The appropriate NMR experiment (e.g., ¹H or ¹³C) is selected, and acquisition parameters

such as the number of scans and relaxation delays are set.

The spectrum is then acquired.

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule by measuring the

absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Data Presentation
Table 3: Key FTIR Absorption Bands for Ethane-1,2-diol

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3550–3200 Strong, Broad O-H Stretch Alcohol (-OH)

2950–2850 Strong C-H Stretch Alkane (-CH₂)

1465 Medium C-H Bend Alkane (-CH₂)

1085, 1045 Strong C-O Stretch Alcohol (C-O)

Experimental Protocols
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of a Liquid Sample:

ATR-FTIR is a common and convenient method for analyzing liquid samples like ethane-1,2-

diol with minimal sample preparation.

Instrument Preparation: The ATR crystal (commonly diamond or zinc selenide) is cleaned

with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to ensure no residues

from previous samples remain.
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Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected.

This spectrum is automatically subtracted from the sample spectrum to remove any

environmental interferences (e.g., atmospheric CO₂ and water vapor).

Sample Application: A small drop of pure ethane-1,2-diol is placed directly onto the center of

the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition: The spectrum of the sample is then recorded. The infrared beam passes

through the ATR crystal and reflects off the internal surface in contact with the sample. An

evanescent wave penetrates a short distance into the sample, and the absorbed energy is

detected.

Cleaning: After the measurement, the sample is carefully wiped from the crystal surface

using a soft tissue, and the crystal is cleaned with an appropriate solvent.

Visualization of Experimental Workflow
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ATR-FTIR Analysis Workflow for a Liquid Sample

Start

Clean ATR Crystal
(e.g., with isopropanol)

Acquire Background Spectrum
(of clean, empty crystal)

Apply Liquid Sample
(e.g., a drop of ethane-1,2-diol)

Acquire Sample Spectrum

Clean Crystal After Use

End

Click to download full resolution via product page

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, as it detects

molecular vibrations that result in a change in polarizability.
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Data Presentation
Table 4: Prominent Raman Shifts for Ethane-1,2-diol

Raman Shift (cm⁻¹) Intensity Assignment

2940 Strong C-H Stretch

1460 Strong CH₂ Bend

1090 Medium C-O Stretch

1040 Medium C-O Stretch

865 Strong C-C Stretch

Experimental Protocols
Raman Spectroscopy of a Liquid Sample:

Sample Holder: A small volume of pure ethane-1,2-diol is placed in a suitable sample holder,

such as a glass vial or a cuvette.

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785

nm) is used.

Focusing: The laser is focused into the liquid sample.

Data Acquisition: The scattered light is collected and passed through a filter to remove the

intense Rayleigh scattered light. The remaining Raman scattered light is dispersed by a

grating onto a detector to generate the Raman spectrum. Acquisition parameters such as

laser power and integration time are optimized to obtain a good signal-to-noise ratio without

causing sample degradation.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which is crucial for determining the molecular weight and elucidating the structure.
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Data Presentation
Table 5: Key Fragments in the Electron Ionization (EI) Mass Spectrum of Ethane-1,2-diol

m/z Relative Intensity Putative Fragment

62 Low [C₂H₆O₂]⁺ (Molecular Ion)

43 Moderate [C₂H₃O]⁺

33 Moderate [CH₅O]⁺

31 High (Base Peak) [CH₃O]⁺

Note: The molecular ion peak for alcohols is often weak or absent in EI-MS.[1] The base peak

at m/z 31 is characteristic of primary alcohols and results from the stable oxonium ion formed

by cleavage of the C-C bond.[1][2]

Experimental Protocols
Direct Infusion Electrospray Ionization (ESI) Mass Spectrometry:

While the data presented is for Electron Ionization (EI), ESI is a soft ionization technique

commonly used for polar molecules like diols.

Sample Preparation: A dilute solution of ethane-1,2-diol is prepared in a suitable solvent

system, typically a mixture of water, methanol, or acetonitrile, often with a small amount of an

acid (like formic acid for positive ion mode) or a base (like ammonium hydroxide for negative

ion mode) to promote ionization. A typical concentration is in the range of 1-10 µg/mL.

Infusion: The sample solution is loaded into a syringe and infused at a constant flow rate into

the ESI source of the mass spectrometer using a syringe pump.

Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to

form a fine spray of charged droplets. As the solvent evaporates from these droplets, the

analyte molecules are desorbed into the gas phase as ions.

Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole,

time-of-flight, or Orbitrap), where they are separated based on their mass-to-charge ratio.
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Detection: The separated ions are detected, and a mass spectrum is generated.

UV-Visible Spectroscopy
For a molecule to absorb light in the UV-Visible region (200-800 nm), it typically needs to have

π-electrons or non-bonding electrons that can be promoted to higher energy orbitals. Ethane-

1,2-diol, being a saturated alcohol, does not contain any chromophores that absorb

significantly in the near UV-Vis range. Its absorption is generally found in the far UV region,

below 200 nm, which is not routinely accessible with standard UV-Vis spectrophotometers.

Therefore, UV-Vis spectroscopy is not a primary technique for the structural characterization of

pure ethane-1,2-diol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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